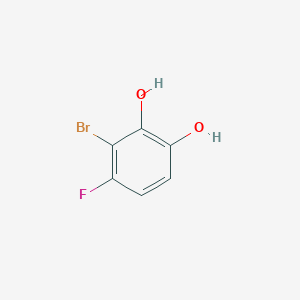
3-Bromo-4-fluorobenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrFO2 and a molecular weight of 207.00 g/mol . This compound is characterized by the presence of bromine and fluorine substituents on a benzene ring, along with two hydroxyl groups positioned ortho to each other. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluorocatechol (4-fluorobenzene-1,2-diol) using bromine or a bromine source under controlled conditions . The reaction proceeds as follows:
-
Bromination: : 4-Fluorocatechol is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield this compound.
C6H4(OH)2F+Br2→C6H3(OH)2BrF+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-Bromo-4-fluoro-1,2-benzoquinone.
Reduction: Formation of 3-Bromo-4-fluorobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-fluorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorobenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorobenzene-1,2-diol
- 1-Bromo-3-fluorobenzene
- 4-Fluorocatechol
Uniqueness
3-Bromo-4-fluorobenzene-1,2-diol is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and fluorine atoms, along with two hydroxyl groups, allows for a wide range of chemical modifications and applications that are not possible with simpler benzene derivatives.
Properties
Molecular Formula |
C6H4BrFO2 |
|---|---|
Molecular Weight |
207.00 g/mol |
IUPAC Name |
3-bromo-4-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4BrFO2/c7-5-3(8)1-2-4(9)6(5)10/h1-2,9-10H |
InChI Key |
IYEKHXCNXQMKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















